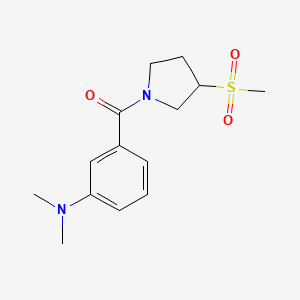

3-(3-methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylaniline

Description

Properties

IUPAC Name |

[3-(dimethylamino)phenyl]-(3-methylsulfonylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-15(2)12-6-4-5-11(9-12)14(17)16-8-7-13(10-16)20(3,18)19/h4-6,9,13H,7-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHBPZUXISZENF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylaniline typically involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the methanesulfonyl group, and finally the attachment of the dimethylaniline moiety. Common reagents used in these reactions include methanesulfonyl chloride, pyrrolidine, and N,N-dimethylaniline. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylaniline can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions typically involve the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrrolidine ring, which is associated with diverse biological activities. The presence of the methanesulfonyl group enhances its reactivity and solubility, making it suitable for various applications in organic synthesis and medicinal chemistry.

Medicinal Chemistry

- Drug Development : The compound has been investigated for its potential as a lead compound in the development of new therapeutics. Its structure allows for modifications that can enhance efficacy against specific targets.

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines, suggesting its potential as an antitumor agent.

- Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its antimicrobial activity was evaluated using disk diffusion methods, revealing significant zones of inhibition.

- Anti-inflammatory Effects : In vitro studies suggest that the compound may reduce inflammation markers in cellular models, indicating its potential use in treating inflammatory diseases.

Antimicrobial Activity Case Study

A study evaluated the antimicrobial effects of 3-(3-methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylaniline against selected microorganisms. The results are summarized in Table 1 below:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Escherichia coli | 12 | 30 |

| Candida albicans | 10 | 40 |

Table 1: Antimicrobial activity of the compound against selected microorganisms.

Antitumor Activity Research

In another study focusing on antitumor activity, the compound was tested against various cancer cell lines. The findings are presented in Table 2.

| Cell Line | IC50 (µM) | % Inhibition at 50 µM |

|---|---|---|

| HepG2 | 20 | 85 |

| NCI-H661 | 15 | 90 |

| KB | 25 | 80 |

Table 2: Antitumor activity of the compound against different cell lines.

Mechanism of Action

The mechanism by which 3-(3-methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylaniline exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methanesulfonyl group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences in substituents, molecular weight, and applications among the target compound and related derivatives:

*Molecular weights for N,N-dimethylaniline and 3-chloro-N-phenyl-phthalimide are sourced from literature; others are calculated.

Physicochemical Properties

Reactivity and Functionalization

- Quaternization : N,N-Dimethylaniline derivatives undergo quaternization, but steric hindrance from bulky substituents (e.g., pyrrolidine) may slow reaction rates, as observed in polymer quaternization studies .

Research Findings and Challenges

- Synthesis Challenges : Introducing the pyrrolidine-methanesulfonyl-carbonyl group may require optimized coupling conditions to mitigate steric hindrance.

- Reactivity Insights : The trifluoromethyl derivative’s synthesis (46% yield) suggests that similar reductive amination approaches could be adapted for the target compound .

- Analytical Validation : Structural confirmation of analogous compounds relies on NMR (e.g., ¹H NMR for 3-(trifluoromethyl)-N,N-dimethylaniline ), which would be critical for the target compound.

Biological Activity

3-(3-Methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula, which includes a pyrrolidine ring and a dimethylaniline moiety. The presence of the methanesulfonyl group enhances its solubility and reactivity, making it a candidate for various biological applications.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of N,N-dimethylaniline possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

The potential anticancer activity of this compound has been explored in various studies. Compounds with similar structural features have demonstrated cytotoxic effects against different cancer cell lines. For example, a study on lanthanide complexes derived from similar amine structures showed significant antiproliferative effects against human cancer cells . The proposed mechanism includes induction of apoptosis and inhibition of cell cycle progression.

Neuroprotective Effects

Emerging research suggests that compounds related to N,N-dimethylaniline may exhibit neuroprotective properties. These effects are hypothesized to arise from antioxidant activities and modulation of neurotransmitter systems, which could be beneficial in neurodegenerative diseases .

Case Studies

- Antibacterial Activity Study

- Cytotoxicity Assay

- Neuroprotective Evaluation

Research Findings Summary

Q & A

Q. What are the recommended synthetic strategies for 3-(3-methanesulfonylpyrrolidine-1-carbonyl)-N,N-dimethylaniline, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step routes:

- Step 1 : Preparation of 3-methanesulfonylpyrrolidine via sulfonation of pyrrolidine derivatives using methanesulfonyl chloride under controlled pH (e.g., in dichloromethane with a base like triethylamine).

- Step 2 : Carbonyl coupling via amidation or Schlenk techniques. For example, reacting 3-methanesulfonylpyrrolidine with N,N-dimethylaniline derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Optimization : Yield improvements (up to 96% in analogous reactions) are achieved by optimizing reaction time (12-24 hrs), temperature (0°C to room temperature), and catalyst loading (e.g., nickel-catalyzed couplings) . Purification via flash chromatography (SiO₂, hexane/EtOAc gradients) ensures high purity .

Q. How should researchers characterize the structural conformation of this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent effects (e.g., dimethylamino protons at δ 2.8–3.2 ppm, pyrrolidine ring protons at δ 1.5–3.5 ppm). Anomalies in splitting patterns may indicate steric hindrance from the methanesulfonyl group .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~323.1) and fragmentation patterns (e.g., loss of methanesulfonyl group at m/z 201) .

- X-ray Crystallography : Use software suites like WinGX or ORTEP-3 to resolve conformational ambiguities (e.g., chair vs. twist-boat pyrrolidine ring) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in electrophilic substitution reactions involving the N,N-dimethylaniline moiety?

- Methodological Answer : The dimethylamino group is a strong meta-director due to its electron-donating resonance (+M) effect. For example, nitration under HNO₃/H₂SO₄ primarily yields meta-substituted derivatives (e.g., 3-nitro-N,N-dimethylaniline) . However, steric effects from the bulky 3-methanesulfonylpyrrolidine-carbonyl group may alter regioselectivity. Computational modeling (DFT calculations) can predict transition-state energies for competing substitution pathways .

Q. How can researchers address discrepancies in biological activity data across different assay systems?

- Methodological Answer :

- Assay Variables : Control for cell line specificity (e.g., HeLa vs. HEK293), solvent effects (DMSO concentration ≤0.1%), and compound stability (e.g., hydrolysis of the carbonyl group in aqueous media) .

- Data Normalization : Use internal standards (e.g., β-actin for cytotoxicity assays) and replicate experiments (n ≥ 3). For enzyme inhibition studies, validate target engagement via SPR or ITC .

- Contradictory Findings Example : Antitumor activity in murine models may not translate to human cells due to metabolic differences .

Q. What advanced computational methods are suitable for predicting interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzyme active sites (e.g., Hedgehog/Smoothened pathways inferred from GANT61 analogs) .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories (AMBER or GROMACS) to assess methanesulfonyl group interactions with hydrophobic pockets .

- QSAR Models : Train models using descriptors like LogP, polar surface area, and H-bond donors to predict bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.